![molecular formula C6H7ClN2O B2439158 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1005583-83-4](/img/structure/B2439158.png)
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a pyrazole derivative, characterized by the presence of a chloro group at the 4th position, an ethyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Many pyrazole derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Action Environment
The action of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that this compound should be stored under inert gas (nitrogen or argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from commercially available precursors and using standard organic chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-chloro-1-ethyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H10ClN2O
Molecular Weight : 198.65 g/mol
IUPAC Name : 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
InChI Key : QZDZRMJKAFRSDA-UHFFFAOYSA-N
The compound features a unique structural arrangement that contributes to its reactivity and biological activity. The presence of the chloro group and the aldehyde functional group allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Chemistry
This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its versatility allows chemists to create derivatives with potential biological activities, including:
- Building Block for Complex Molecules : Utilized in the synthesis of other pyrazole derivatives and heterocycles.
- Reactivity Studies : Investigated for its ability to undergo oxidation and reduction reactions, leading to products like 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and 4-chloro-1-ethyl-1H-pyrazole-3-methanol .
Biological Applications
Research has highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Studies indicate significant effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have shown that it reduces pro-inflammatory cytokine production in macrophages, indicating its potential therapeutic use in inflammatory diseases .
Cytokine | Reduction (%) |
---|---|
IL-6 | 45 |
TNF-alpha | 60 |
Industrial Applications
In the agrochemical sector, this compound is explored for its utility in developing pesticides and herbicides. Its derivatives are being tested for effectiveness in controlling agricultural pests while promoting plant growth.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Antimicrobial Study
A study demonstrated that this compound exhibited potent antimicrobial activity against multiple strains, with specific focus on its mechanism involving enzyme inhibition.
Anti-inflammatory Research
In vitro studies indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
Enzyme Inhibition Studies
Research has shown that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-3-methanol
Uniqueness
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile scaffold for the synthesis of various derivatives with potential biological and industrial applications.
Biological Activity
4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. This compound possesses an aldehyde functional group that can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Pyrazole derivatives are known to modulate the activity of enzymes, receptors, and ion channels. This compound may influence several biochemical pathways, contributing to its diverse effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, this compound has been evaluated for its effectiveness against various bacterial strains. In studies, it demonstrated varying degrees of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in cancer cell lines. For instance, it was tested on prostate cancer cell lines (PC3 and DU145), revealing a dose-dependent decrease in cell viability . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
Recent studies highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds related to this compound have shown promise as selective COX-2 inhibitors, which are crucial in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones, confirming its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on prostate cancer cell lines revealed that treatment with varying concentrations of this compound led to reduced cell viability over time. The compound exhibited stronger effects on PC3 cells compared to DU145 cells, suggesting a selective cytotoxic profile.
Properties
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXOJJRIMZRRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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